N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
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Overview
Description
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes a pyrazole ring substituted with a methoxyphenyl group and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-methoxybenzyl chloride with 1,4-dimethylpyrazole in the presence of a base such as sodium hydride. The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- **N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine
- **N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrobromide
Uniqueness
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This unique structure can confer distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C13H18ClN3O |
---|---|
Molecular Weight |
267.75 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H17N3O.ClH/c1-10-9-16(2)15-13(10)14-8-11-5-4-6-12(7-11)17-3;/h4-7,9H,8H2,1-3H3,(H,14,15);1H |
InChI Key |
LQXZHWRYLSFRFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC(=CC=C2)OC)C.Cl |
Origin of Product |
United States |
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